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Compound of Interest

N-(3,4,5-
Compound Name:
Trimethoxyphenylethyl)aziridine

Cat. No.: B1212013

This technical guide provides a comprehensive overview of N-(3,4,5-
Trimethoxyphenylethyl)aziridine, a molecule of significant interest to researchers in
medicinal chemistry and drug development. Due to the limited availability of direct experimental
data for this specific compound in publicly accessible literature, this document synthesizes
information from related compounds and general principles of aziridine and phenylethylamine
chemistry to project its likely properties, synthesis, and biological activities.

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine, also known as 1-[2-(3,4,5-
trimethoxyphenyl)ethyl]aziridine, is a heterocyclic compound featuring a strained three-
membered aziridine ring attached to a 3,4,5-trimethoxyphenylethyl moiety. This unique
structural combination suggests potential for diverse biological activities. The 3,4,5-
trimethoxyphenyl group is a well-established pharmacophore found in numerous psychoactive
and anticancer agents, while the aziridine ring is a reactive electrophile capable of alkylating
biological macromolecules.

Physicochemical Properties

The fundamental physicochemical properties of N-(3,4,5-Trimethoxyphenylethyl)aziridine are
summarized in Table 1. These values are primarily sourced from computational predictions
available in public chemical databases.
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Property Value Source

Molecular Formula C13H19NOs PubChem

Molecular Weight 237.29 g/mol PubChem

CAS Number 36266-37-2 Alfa Chemistry[1]
COC1=CC(=CC(=C10C)0C)C

SMILES PubChem[2]
CN2cCcC2

INChl=1S/C13H19NO3/c1-15-
11-8-10(4-5-14-6-7-14)9-

InChl PubChem|[2]
12(16-2)13(11)17-3/h8-9H,4-
7H2,1-3H3
Predicted XlogP 15 PubChem[2]
Predicted Hydrogen Bond
0 PubChem
Donor Count
Predicted Hydrogen Bond
4 PubChem
Acceptor Count
Predicted Rotatable Bond
5 PubChem
Count
Synthesis

While a specific, experimentally validated synthesis for N-(3,4,5-
Trimethoxyphenylethyl)aziridine is not readily available in the literature, a plausible synthetic
route can be proposed based on established methods for the N-alkylation of aziridine. A
potential two-step synthesis is outlined below.

Proposed Synthesis Pathway

A logical approach to the synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine would
involve the reaction of a suitable 3,4,5-trimethoxyphenylethyl electrophile with aziridine. A
common method for such a reaction is the use of a mesylate or tosylate as a good leaving

group.
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Step 1: Mesylation
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Step 2: N-Alkylation of Aziridine

Y
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Proposed Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl methanesulfonate

e To a solution of 3,4,5-trimethoxyphenethylamine (mescaline) (1.0 eq) and triethylamine (1.2
eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

« Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
» Monitor the reaction by thin-layer chromatography.

e Upon completion, quench the reaction with water and extract the product with
dichloromethane.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude mesylate.

» Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran, add a solution of
aziridine (1.1 eq) in tetrahydrofuran at O °C.

e Stir the mixture for 30 minutes at 0 °C.

e Add a solution of 2-(3,4,5-trimethoxyphenyl)ethyl methanesulfonate (1.0 eq) in
tetrahydrofuran dropwise.

 Allow the reaction to warm to room temperature and stir for 12-18 hours.
» Monitor the reaction by thin-layer chromatography.

e Upon completion, carefully quench the reaction with a saturated aqueous solution of
ammonium chloride.

» Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain N-(3,4,5-
Trimethoxyphenylethyl)aziridine.

Potential Biological Activity and Mechanism of
Action

The biological activity of N-(3,4,5-Trimethoxyphenylethyl)aziridine is likely to be influenced
by both the 3,4,5-trimethoxyphenylethyl moiety and the aziridine ring.

Inferred Activities from the 3,4,5-Trimethoxyphenyl
Moiety

The 3,4,5-trimethoxyphenyl group is a key structural feature of mescaline, a classic psychedelic
phenethylamine. Therefore, N-(3,4,5-Trimethoxyphenylethyl)aziridine may exhibit
psychoactive properties, potentially acting as a serotonin 5-HT2A receptor agonist. However,
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the presence of the bulky and reactive aziridine ring in place of the primary amine of mescaline
could significantly alter its pharmacological profile, potentially reducing or abolishing its
psychedelic effects while introducing other activities.

This moiety is also present in a number of potent anticancer agents, such as combretastatin A-
4, which function as tubulin polymerization inhibitors. These compounds bind to the colchicine
site on B-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and
apoptosis.[3] It is plausible that N-(3,4,5-Trimethoxyphenylethyl)aziridine could also exhibit
similar antimitotic activity.

Inferred Activities from the Aziridine Moiety

The aziridine ring is a strained, three-membered heterocycle that can act as an electrophile.
Under physiological conditions, the ring can be opened by nucleophiles, leading to the
alkylation of biomolecules such as DNA and proteins. This alkylating ability is the basis for the
cytotoxic and anticancer effects of many aziridine-containing compounds, such as mitomycin C
and thiotepa.[4]

The proposed mechanism of action for aziridine-mediated cytotoxicity often involves the
induction of DNA damage, which can trigger apoptosis if the damage is too extensive for
cellular repair mechanisms to handle.[4][5]

Potential Combined Mechanism of Action

The combination of the 3,4,5-trimethoxyphenylethyl and aziridine moieties could lead to a dual
mechanism of action. The phenylethylamine portion could guide the molecule to specific
biological targets, such as receptors or enzymes, where the aziridine ring could then exert its
alkylating effects, leading to irreversible inhibition or targeted cytotoxicity.
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Postulated Signaling Pathways for N-(3,4,5-Trimethoxyphenylethyl)aziridine

Experimental Assays for Biological Evaluation

To validate the hypothesized biological activities of N-(3,4,5-Trimethoxyphenylethyl)aziridine,
a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1212013?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Assay Purpose

To determine the binding affinity for serotonin
Receptor Binding Assays receptors (e.g., 5-HT2A, 5-HT2C) and other
potential CNS targets.

] o To assess the ability to inhibit the polymerization
Tubulin Polymerization Assay S
of tubulin in vitro.

o To evaluate the cytotoxic effects against a panel
Cell Viability Assays (e.g., MTT, MTS) ] ]
of cancer cell lines and normal cell lines.

) To determine if the compound induces cell cycle
Cell Cycle Analysis N
arrest at a specific phase (e.g., G2/M).

Apoptosis Assays (e.g., Annexin V/PI staining) To confirm that cell death occurs via apoptosis.

To detect DNA damage induced by the

Comet Assay

compound.

To measure the expression levels of proteins
Western Blot Analysis involved in cell cycle regulation and apoptosis

(e.g., p53, caspases).

Experimental Workflow for Cytotoxicity Screening
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Workflow for In Vitro Cytotoxicity Screening

Conclusion

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a molecule with a compelling structure that
suggests a high potential for biological activity. Based on the known pharmacology of its
constituent moieties, it is hypothesized that this compound may exhibit psychoactive properties,
anticancer activity through tubulin polymerization inhibition, and/or cytotoxic effects via DNA
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alkylation. Further experimental investigation is warranted to elucidate the precise synthesis,
pharmacological profile, and therapeutic potential of this intriguing compound. This guide
serves as a foundational resource for researchers embarking on the study of N-(3,4,5-
Trimethoxyphenylethyl)aziridine and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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